molecular formula C22H24NP B1629951 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine CAS No. 947315-18-6

2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine

Cat. No.: B1629951
CAS No.: 947315-18-6
M. Wt: 333.4 g/mol
InChI Key: ZEQMNGUCEYRQRF-UHFFFAOYSA-N
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Description

2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a pyridine ring substituted with a 1,1-dimethylpropyl group and a diphenylphosphino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine typically involves the reaction of 2-bromo-6-(diphenylphosphino)pyridine with 1,1-dimethylpropylmagnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The diphenylphosphino group can be oxidized to form the corresponding phosphine oxide.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.

    Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

    Coordination: Metal salts such as palladium or platinum complexes can be used to form coordination compounds.

Major Products Formed

    Oxidation: Diphenylphosphine oxide derivatives.

    Substitution: Various substituted pyridine derivatives.

    Coordination: Metal-ligand complexes with potential catalytic properties.

Scientific Research Applications

2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine has several scientific research applications:

    Chemistry: It is used as a ligand in the synthesis of transition metal complexes, which can serve as catalysts in various organic reactions.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It may find applications in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine largely depends on its role as a ligand. In coordination chemistry, it can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic cycles. The molecular targets and pathways involved include the formation of metal-ligand bonds and the subsequent activation of substrates in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)benzene
  • 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)phenol

Uniqueness

2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine is unique due to the presence of both a bulky alkyl group and a diphenylphosphino group on the pyridine ring. This combination provides steric and electronic properties that can influence its reactivity and coordination behavior, making it a versatile ligand in catalysis and material science.

Properties

IUPAC Name

[6-(2-methylbutan-2-yl)pyridin-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24NP/c1-4-22(2,3)20-16-11-17-21(23-20)24(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-17H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQMNGUCEYRQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635261
Record name 2-(Diphenylphosphanyl)-6-(2-methylbutan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947315-18-6
Record name 2-(Diphenylphosphanyl)-6-(2-methylbutan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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